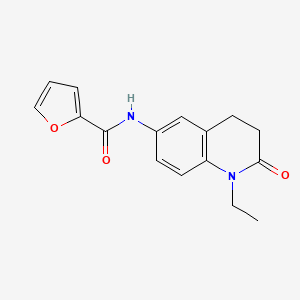

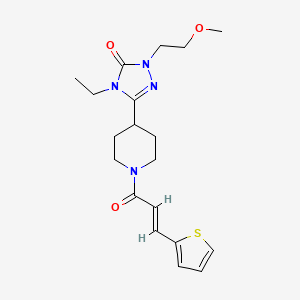

N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide, commonly known as EF24, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds found in many plants and have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Research has demonstrated the synthesis of quinoline and furan derivatives through methods such as coupling reactions and aminolysis, highlighting the compound's relevance in synthetic chemistry. For example, the synthesis of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involved coupling quinoline-6-amine with furan-2-carbonyl chloride, followed by several reaction steps to achieve the final product, showcasing the compound's synthetic versatility (El’chaninov & Aleksandrov, 2017).

Reactivity and Functionalization : Investigations into the reactivity of such compounds include electrophilic and nucleophilic substitution reactions, which are crucial for creating a variety of derivatives with potential applications in drug development and materials science (Jansson et al., 2006).

Biomedical Applications

- Chemosensors : Studies have developed chemosensors based on quinoline derivatives for monitoring metal ions like Zn2+, indicating the compound's utility in biochemical and environmental monitoring. For instance, a chemosensor using a quinoline fluorophore showed remarkable fluorescence enhancement upon binding with Zn2+, which could be reversed with EDTA, demonstrating potential for bioimaging and metal ion detection in aqueous solutions (Park et al., 2015).

Material Science and Catalysis

- Catalysis and Material Synthesis : Research into the catalytic properties of quinoline derivatives has led to the development of novel catalysts for organic synthesis. For example, copper-catalyzed divergent C-H functionalization of quinoxalin-2(1H)-ones showcased the ability to synthesize a range of products under mild conditions, highlighting potential applications in the synthesis of pharmaceuticals and organic materials (Yang et al., 2022).

Pharmacological Research

- Drug Discovery and Development : The structural motifs found in N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-2-furamide are prevalent in molecules of pharmacological interest. This is illustrated by the discovery of VX-770 (ivacaftor), a CFTR potentiator used in treating cystic fibrosis, where the quinolinone-3-carboxamide core played a crucial role in the drug's activity and selectivity (Hadida et al., 2014).

properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-18-13-7-6-12(10-11(13)5-8-15(18)19)17-16(20)14-4-3-9-21-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEQXMGNTKQRTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-fluorophenoxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2741182.png)

![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

![N-butyl-N-methyl-1-{[2-(2-methylphenyl)pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2741194.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2741197.png)

![[(Ethylsulfonyl)amino]acetic acid](/img/structure/B2741200.png)

![1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2741205.png)